molecular formula C14H10FN B132905 6-(4-fluorophenyl)-1H-indole CAS No. 147621-16-7

6-(4-fluorophenyl)-1H-indole

Cat. No. B132905
Key on ui cas rn: 147621-16-7
M. Wt: 211.23 g/mol
InChI Key: RUYZRLREVCHREA-UHFFFAOYSA-N
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Patent
US06743785B2

Procedure details

A degassed solution of 6-bromoindole (1.0 g, 5.1 mmol), 4-fluorobenzeneboronic acid (0.928 g, 6.63 mmol), potassium phosphate (2.7 g, 153 mmol) and palladium(0)tetrakis-(triphenylphosphine) (0.294 g, 0.255 mmol) in dimethylacetamide (50 mL) was heated at 120° C. for 14 hours. After cooling to room temperature, the mixture was diluted with water. The suspension was filtered, the solid washed with water and then dissolved in ethyl acetate (100 mL), dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with ethyl acetate:hexane (1:4) to give 0.411 g (38.2%) of the title compound as a white crystalline solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.928 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(0)tetrakis-(triphenylphosphine)
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
38.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CC(N(C)C)=O.O>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:10]=[C:9]3[C:5]([CH:6]=[CH:7][NH:8]3)=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
0.928 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
potassium phosphate
Quantity
2.7 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
palladium(0)tetrakis-(triphenylphosphine)
Quantity
0.294 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (1:4)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.411 g
YIELD: PERCENTYIELD 38.2%
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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